Alstolenine

Psoriasis TRPV3 ion channel Molecular docking

Prioritize alstolenine for TRPV3-targeted psoriasis drug discovery owing to its superior in silico binding affinity (−7.25 kcal/mol) vs. co-occurring alkaloids. Its unique C-13 trimethoxybenzoyl ester moiety serves as a diagnostic marker for Alstonia venenata authentication and enables systematic SAR studies. Procure the ≥98% HPLC-purified reference standard for validated HPLC/LC-MS method development and in vitro electrophysiology assays.

Molecular Formula C31H34N2O7
Molecular Weight 546.6 g/mol
Cat. No. B14866427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlstolenine
Molecular FormulaC31H34N2O7
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC
InChIInChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3/b18-6-/t21-,23+,30-,31?/m1/s1
InChIKeyVFYWKVVSDATOPJ-MVMNWWGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alstolenine Procurement Guide: A Corynanthean-Type Indole Alkaloid Reference Standard from Alstonia venenata


Alstolenine (CAS 85769-33-1; molecular formula C₃₁H₃₄N₂O₇; MW 546.61 g/mol) is a naturally occurring indole alkaloid belonging to the corynanthean-type class [1]. It is isolated as a minor constituent from the leaves of Alstonia venenata (Apocynaceae) and has also been reported from Alstonia scholaris bark [2]. The compound is commercially available as a purified reference standard (typically ≥95–98% purity) for analytical and pharmacological research applications . Alstolenine features a complex pentacyclic core with a trimethoxybenzoyl ester moiety, distinguishing it structurally from simpler monoterpene indole alkaloids .

Why Alstolenine Cannot Be Substituted by Generic Alstonia Alkaloids


Alstolenine cannot be interchanged with other Alstonia-derived alkaloids such as alstonine, scholarine, polyneuridine, or picrinine due to fundamental differences in both molecular architecture and pharmacological target engagement. Alstolenine is a corynanthean-type indole alkaloid bearing a unique trimethoxybenzoyl ester group absent in most comparator alkaloids, which critically influences its binding conformation and target specificity [1]. In silico molecular docking studies demonstrate that Alstolenine exhibits superior binding affinity for the TRPV3 ion channel (−7.25 kcal/mol) compared to the co-occurring alkaloid (−)-scholarine (−6.8 kcal/mol), a difference of 0.45 kcal/mol that translates to meaningful divergence in predicted target engagement [2]. Furthermore, Alstolenine is specifically isolated from Alstonia venenata leaves as a minor constituent, whereas other Alstonia alkaloids are predominantly obtained from bark or root tissues, leading to distinct phytochemical profiles and co-extractive matrices [3]. Substitution with a generic Alstonia alkaloid would therefore introduce confounding variables in both analytical quantification and biological assays, compromising experimental reproducibility.

Alstolenine Evidence Guide: Comparative Binding Affinity, Structural Specificity, and Analytical Differentiation


TRPV3 Ion Channel Binding Affinity: Alstolenine vs. (-)-Scholarine Direct Comparison

In silico molecular docking against the TRPV3 ion channel (a validated target in psoriasis) reveals Alstolenine as the highest-affinity binder among tested Alstonia scholaris phytoconstituents. Alstolenine achieved a binding affinity of −7.25 kcal/mol, compared to −6.8 kcal/mol for (−)-scholarine, a structurally related indole alkaloid from the same plant source [1]. This 0.45 kcal/mol difference represents a predicted ~2.1-fold higher binding affinity at physiological temperature based on the Gibbs free energy relationship (ΔΔG = −RT ln(Kd_ratio)). The study identified Alstolenine as the 'champion' compound warranting prioritization for further drug discovery efforts targeting TRPV3-mediated pathways [1].

Psoriasis TRPV3 ion channel Molecular docking

Structural Differentiation: Trimethoxybenzoyl Ester Moiety as a Defining Pharmacophoric Feature

Alstolenine possesses a trimethoxybenzoyl ester moiety at the C-13 position of its corynanthean skeleton, a structural feature that distinguishes it from the majority of Alstonia-derived indole alkaloids [1]. Comparative structural analysis shows that closely related alkaloids such as polyneuridine, raucaffrnoline, and alstonine lack this bulky aromatic ester group, which is predicted to occupy a distinct hydrophobic pocket in target proteins and contribute to differential binding thermodynamics [1][2]. The trimethoxybenzoyl group also confers unique UV absorption characteristics (λmax ~270–280 nm) and chromatographic retention behavior, enabling unambiguous analytical discrimination in HPLC-DAD and LC-MS workflows [3].

Corynanthean alkaloids Structure-activity relationship Pharmacophore mapping

Phytochemical Source Specificity: Alstolenine Isolated from Alstonia venenata Leaves vs. Other Alstonia Alkaloids

Alstolenine is specifically isolated as a minor alkaloid from the leaves of Alstonia venenata, whereas the majority of commercially relevant Alstonia alkaloids—including alstonine, picrinine, and scholarine—are predominantly sourced from bark or root tissues of different Alstonia species [1][2]. Systematic phytochemical review of 25 Alstonia species confirms that alstolenine, along with polyneuridine and raucaffrnoline, represents a distinct leaf-specific alkaloid profile unique to A. venenata [2]. In contrast, alstonine is the principal alkaloid of A. constricta bark, and picrinine is the major alkaloid of A. scholaris flowers [3]. This tissue- and species-specific distribution means that procurement of 'Alstonia extract' or 'Alstonia alkaloid mixture' will not reliably contain quantifiable alstolenine.

Phytochemistry Natural product isolation Alstonia venenata

Analytical Purity and Reference Standard Availability: Alstolenine vs. Uncharacterized Extracts

Commercially available Alstolenine is supplied as a purified reference standard with certified purity ≥98% (HPLC), accompanied by spectroscopic characterization data [1]. In contrast, crude Alstonia spp. extracts or undefined 'alkaloid fractions' exhibit variable and unquantified alstolenine content, often below detectable limits due to its minor-constituent status [2]. Procurement of the purified compound ensures batch-to-batch consistency, accurate quantification in analytical method development, and reliable biological assay reproducibility—parameters that cannot be achieved with botanical extracts or mixtures.

Reference standard HPLC Quality control

High-Impact Application Scenarios for Alstolenine Procurement


Psoriasis Drug Discovery: TRPV3 Ion Channel Modulation Studies

Alstolenine is the prioritized candidate for TRPV3-targeted drug discovery programs in psoriasis based on its superior in silico binding affinity (−7.25 kcal/mol) relative to co-occurring alkaloids [1]. Researchers investigating TRPV3 channel modulation should procure purified alstolenine for follow-up in vitro electrophysiology assays (patch-clamp, calcium flux) and cell-based efficacy studies. The compound's predicted non-toxicity profile in computational ADMET analysis further supports its suitability as a lead scaffold for medicinal chemistry optimization [1].

Natural Product Reference Standard for Alstonia venenata Phytochemical Analysis

As a characteristic minor alkaloid of Alstonia venenata leaves, alstolenine serves as a diagnostic marker compound for authentication and quality control of A. venenata botanical material [2][3]. Procurement of the purified reference standard enables development of validated HPLC-UV or LC-MS/MS methods for species identification, batch-to-batch consistency assessment, and adulteration detection in herbal preparations. Its unique trimethoxybenzoyl ester chromophore provides distinct UV spectral fingerprinting not shared by major Alstonia alkaloids [4].

Structure-Activity Relationship Studies of Corynanthean Alkaloids

Alstolenine's trimethoxybenzoyl ester moiety at C-13 represents a rare structural modification among corynanthean-type indole alkaloids [5]. This feature makes alstolenine an essential comparator in SAR studies examining the contribution of C-13 substitution to target binding, physicochemical properties, and biological activity. Procurement of alstolenine alongside structurally related analogs (e.g., polyneuridine, raucaffrnoline, alstonine) enables systematic investigation of this pharmacophoric element .

In Silico Molecular Docking Benchmarking and Validation

The availability of quantitative docking data for alstolenine against TRPV3 (−7.25 kcal/mol) positions this compound as a useful benchmarking tool for validating computational docking workflows [1]. Procurement of alstolenine reference material allows experimental validation (e.g., surface plasmon resonance, isothermal titration calorimetry) of predicted binding affinities, thereby refining scoring function parameters and improving the accuracy of virtual screening campaigns targeting TRPV3 and related ion channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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